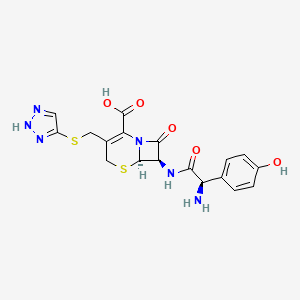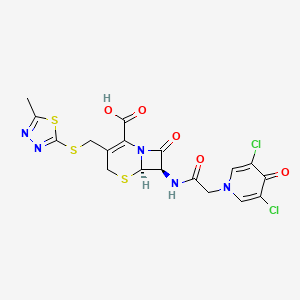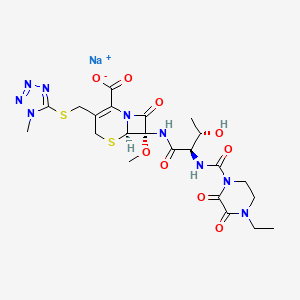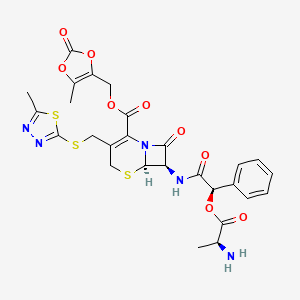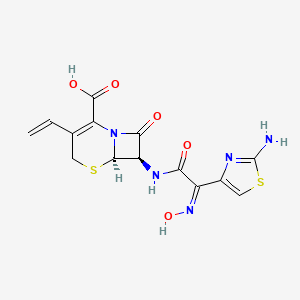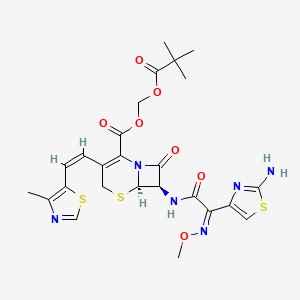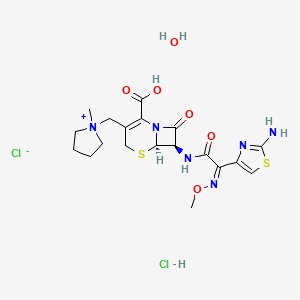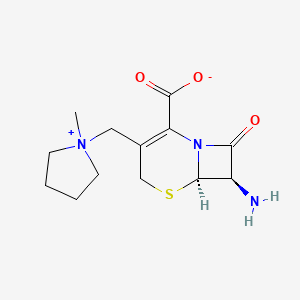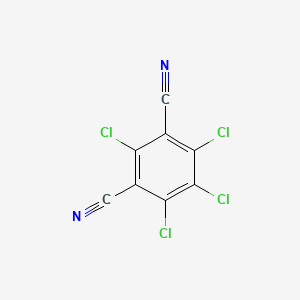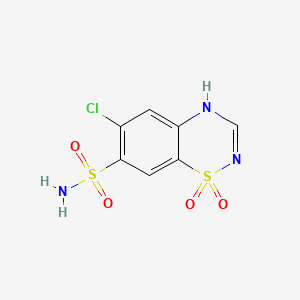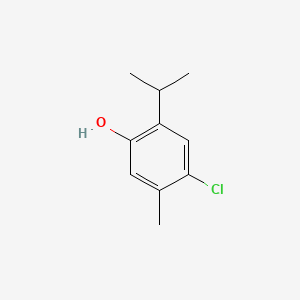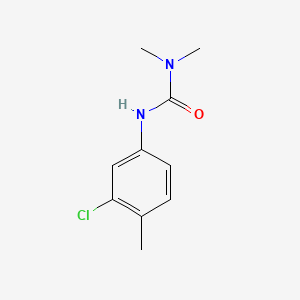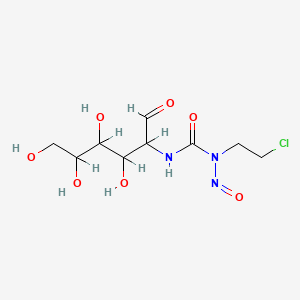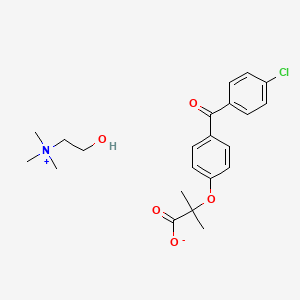
Choline fenofibrate
Overview
Description
Choline fenofibrate is a lipid-lowering agent used primarily to treat severe hypertriglyceridemia, primary hyperlipidemia, and mixed dyslipidemia. It works by decreasing elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol . Due to its high hydrophilicity and poor absorption profile, this compound has been developed to improve solubility, gastrointestinal absorption, and bioavailability .
Mechanism of Action
Target of Action
Choline fenofibrate primarily targets the peroxisome proliferator receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism .
Mode of Action
This compound, like other fibrates, is believed to exert its effects through the activation of PPARα . This activation leads to the modulation of gene expression involved in lipid metabolism . Specifically, it works to decrease elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, apolipoprotein B, while increasing high-density lipoprotein cholesterol .
Biochemical Pathways
Upon activation by this compound, PPARα influences several biochemical pathways. It promotes the transcription of genes involved in the β-oxidation of fatty acids in the liver, leading to a decrease in the synthesis and release of triglycerides . It also enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism .
Pharmacokinetics
This compound is a prodrug, meaning it is metabolized in the body to produce the active compound, fenofibric acid . Due to its high hydrophilicity and poor absorption profile, this compound has been developed for improved solubility, gastrointestinal absorption, and bioavailability . The absorption of fenofibrate is increased when taken with food, and it is extensively distributed in the body .
Result of Action
The activation of PPARα by this compound leads to a series of molecular and cellular effects. It reduces the levels of harmful lipids in the blood, including low-density lipoprotein cholesterol and triglycerides, while increasing the levels of beneficial high-density lipoprotein cholesterol . This results in an overall improvement in the lipid profile, which can help prevent cardiovascular diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food can enhance the absorption of the drug, leading to increased bioavailability . Additionally, the gut microbiota can also play a role in the drug’s metabolism and efficacy .
Biochemical Analysis
Biochemical Properties
Choline Fenofibrate is completely hydrolyzed by liver carboxylesterase 1 to fenofibric acid . Fenofibric acid interacts with various enzymes such as UGT1A9, CBR1, AKR1C1, AKR1C2, AKR1C3, and AKR1B1 . These interactions involve glucuronidation or reduction of the carbonyl group .
Cellular Effects
This compound, through its active metabolite fenofibric acid, influences cell function by decreasing elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, apolipoprotein B, and increasing high-density lipoprotein cholesterol .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis to fenofibric acid, which is then either glucuronidated or has its carbonyl group reduced to a benzhydrol that is then glucuronidated . The glucuronidation of fenofibrate metabolites is mediated by UGT1A9 . The reduction of the carbonyl group is primarily mediated by CBR1 and minorly by AKR1C1, AKR1C2, AKR1C3, and AKR1B1 .
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis to fenofibric acid, which is then either glucuronidated or has its carbonyl group reduced . These processes are mediated by various enzymes such as UGT1A9, CBR1, AKR1C1, AKR1C2, AKR1C3, and AKR1B1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of choline fenofibrate involves the reaction of fenofibrate with choline hydroxide. The process includes hydrolysis and salt-forming reactions in solvents such as methanol, ethanol, propanol, n-butanol, water, choline hydroxide aqueous solution, and isopropanol . The crude product is then refined by dissolving it in a solvent (e.g., ethanol, methanol, water, or isopropanol), decoloring with activated carbon, and crystallizing to obtain the refined product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Choline fenofibrate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolic activation and therapeutic effects .
Common Reagents and Conditions:
Hydrolysis: Typically involves water or aqueous solutions under controlled pH conditions.
Oxidation: May involve oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Often requires reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The primary product of these reactions is fenofibric acid, the active metabolite responsible for the lipid-lowering effects .
Scientific Research Applications
Choline fenofibrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid-lowering mechanisms and drug formulation.
Biology: Investigated for its effects on lipid metabolism and gene expression.
Comparison with Similar Compounds
Fenofibrate: The parent compound of choline fenofibrate, used for similar lipid-lowering purposes.
Gemfibrozil: Another fibric acid derivative with similar lipid-lowering effects.
Clofibrate: An older fibric acid derivative with comparable therapeutic uses.
Uniqueness: this compound is unique due to its improved solubility, gastrointestinal absorption, and bioavailability compared to fenofibrate. This makes it more effective and convenient for patients, as it can be taken without regard to meals .
Properties
IUPAC Name |
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4.C5H14NO/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6(2,3)4-5-7/h3-10H,1-2H3,(H,20,21);7H,4-5H2,1-3H3/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZHODZSADEHB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C[N+](C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234939 | |
| Record name | Choline fenofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856676-23-8 | |
| Record name | Choline fenofibrate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856676238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Choline fenofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLINE FENOFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BMH7IZT98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
